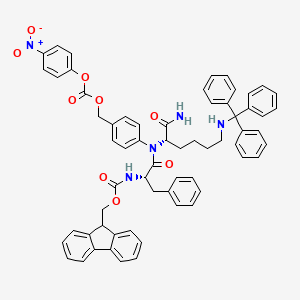

Fmoc-Phe-Lys(Trt)-PAB-PNP

Vue d'ensemble

Description

Fmoc-Phe-Lys(Trt)-PAB-PNP: est un composé principalement utilisé comme un lieur clivable dans la synthèse d'anticorps-médicaments conjugués (ADC). Ces lieurs sont essentiels dans la délivrance ciblée de médicaments cytotoxiques aux cellules cancéreuses, minimisant les dommages aux cellules saines .

Préparation Methods

Voies de Synthèse et Conditions de Réaction: La synthèse de this compound implique plusieurs étapes, commençant par la protection des acides aminés et la formation de liaisons peptidiques. Le groupe fluorenylméthyloxycarbonyle (Fmoc) est utilisé pour protéger le groupe amino de la phénylalanine (Phe), tandis que le groupe trityle (Trt) protège la chaîne latérale de la lysine (Lys). L'acide para-aminobenzoïque (PAB) est ensuite lié aux acides aminés protégés, suivi de l'ajout du groupe para-nitrophényle (PNP) .

Méthodes de Production Industrielle: La production industrielle de this compound implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique en croissance, suivi du clivage du peptide du support solide et de l'élimination des groupes protecteurs .

Applications De Recherche Scientifique

Chemistry:

Biology:

- Facilitates the study of protein-protein interactions and the development of peptide-based therapeutics .

Medicine:

Industry:

Mécanisme D'action

Target of Action

Fmoc-Phe-Lys(Trt)-PAB-PNP is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific antigens on the surface of cancer cells .

Mode of Action

The compound acts as a linker that connects an antibody to a cytotoxic drug . The antibody in the ADC specifically binds to the antigen on the cancer cell, allowing for targeted delivery of the cytotoxic drug . The linker, this compound, is cleavable, meaning it can be broken down to release the cytotoxic drug once the ADC has bound to the target cell .

Biochemical Pathways

Upon binding to the target cell, the ADC is internalized and the linker is cleaved, releasing the cytotoxic drug . This drug then interferes with cellular processes, such as DNA replication, leading to cell death . The specificity of the antibody for the target antigen allows for targeted destruction of cancer cells while minimizing damage to healthy cells .

Pharmacokinetics

The pharmacokinetics of this compound will largely depend on the properties of the antibody and cytotoxic drug it is linked to. Generally, ADCs are designed to have good bioavailability, with the antibody component aiding in the efficient targeting and uptake of the drug .

Result of Action

The result of the action of this compound, as part of an ADC, is the targeted destruction of cancer cells . By delivering a cytotoxic drug specifically to cancer cells, ADCs can effectively kill these cells while minimizing harm to healthy cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the linker and the release of the drug . Additionally, the presence of proteases in the target cell can influence the cleavage of the linker and the release of the cytotoxic drug .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Phe-Lys(Trt)-PAB-PNP involves several steps, starting with the protection of amino acids and the formation of peptide bonds. The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the amino group of phenylalanine (Phe), while the trityl (Trt) group protects the side chain of lysine (Lys). The para-aminobenzoic acid (PAB) is then linked to the protected amino acids, followed by the attachment of the para-nitrophenyl (PNP) group .

Industrial Production Methods: Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain, followed by the cleavage of the peptide from the solid support and the removal of protecting groups .

Analyse Des Réactions Chimiques

Types de Réactions:

Réactions de Substitution: Le groupe PNP peut être substitué par des nucléophiles, conduisant à la formation de divers dérivés.

Réactions de Clivage: Les groupes Fmoc et Trt peuvent être éliminés en conditions basiques, tandis que le lieur PAB peut être clivé en conditions acides

Réactifs et Conditions Courants:

Élimination de Fmoc: 20 % de pipéridine dans du diméthylformamide (DMF).

Élimination de Trt: Acide trifluoroacétique (TFA) en présence de piégeurs.

Clivage de PAB: Conditions acides, telles que le TFA

Principaux Produits:

Élimination de Fmoc: Groupe amino libre.

Élimination de Trt: Chaîne latérale de lysine libre.

Clivage de PAB: Médicament ou peptide libre

Applications de Recherche Scientifique

Chimie:

Biologie:

- Facilite l'étude des interactions protéine-protéine et le développement de thérapies à base de peptides .

Médecine:

Industrie:

- Employé dans la synthèse à grande échelle de peptides et de protéines à des fins de recherche et thérapeutiques .

Mécanisme d'Action

Mécanisme: Fmoc-Phe-Lys(Trt)-PAB-PNP agit comme un lieur clivable dans les ADC. Lorsqu'il atteint la cellule cancéreuse cible, le lieur est clivé, libérant le médicament cytotoxique. Cette délivrance ciblée minimise les dommages aux cellules saines et améliore l'efficacité du médicament .

Cibles Moléculaires et Voies: Le lieur cible des marqueurs spécifiques des cellules cancéreuses, facilitant l'internalisation de l'ADC et la libération subséquente du médicament cytotoxique dans la cellule .

Comparaison Avec Des Composés Similaires

Composés Similaires:

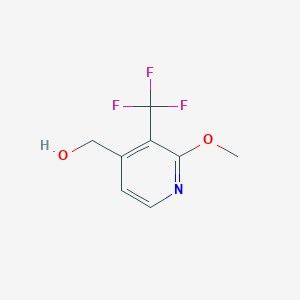

Fmoc-Phe-Lys(Trt)-PAB: Structure similaire mais sans le groupe PNP.

Fmoc-Phe-Lys(Trt)-PAB-PEG: Contient un espaceur de polyéthylène glycol (PEG) pour une solubilité accrue

Unicité: Fmoc-Phe-Lys(Trt)-PAB-PNP est unique en raison de son groupe PNP, qui permet des réactions de substitution spécifiques et la formation de divers dérivés .

Propriétés

IUPAC Name |

[4-[[(2S)-1-amino-1-oxo-6-(tritylamino)hexan-2-yl]-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H57N5O9/c64-59(69)58(31-17-18-40-65-63(46-21-7-2-8-22-46,47-23-9-3-10-24-47)48-25-11-4-12-26-48)67(49-34-32-45(33-35-49)42-76-62(72)77-51-38-36-50(37-39-51)68(73)74)60(70)57(41-44-19-5-1-6-20-44)66-61(71)75-43-56-54-29-15-13-27-52(54)53-28-14-16-30-55(53)56/h1-16,19-30,32-39,56-58,65H,17-18,31,40-43H2,(H2,64,69)(H,66,71)/t57-,58-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGURWMJSNXIEZ-YQOHNZFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(CCCCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])[C@@H](CCCCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H57N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1028.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

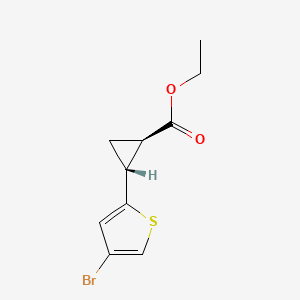

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.